molecular formula C23H18N2O4 B2804754 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid CAS No. 2091633-81-5

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

Cat. No. B2804754
CAS RN: 2091633-81-5
M. Wt: 386.407
InChI Key: YKSIJIGHLGKGIS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[3,4-b]pyridine . It has a molecular weight of 386.41 . The IUPAC name for this compound is 6-(((9H-fluoren-9-yl)methoxy)carbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H18N2O4/c26-22(27)14-9-15-11-25(12-21(15)24-10-14)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Chemical Synthesis and Derivatives : The research by Bakhite et al. (2005) illustrates the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, showcasing the diversity of synthetic routes and the potential for generating a wide array of derivatives from pyrrolopyridine structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Catalytic Activity and Complex Formation : Drabina et al. (2010) explored the synthesis of 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates and their ability to form stable complexes with Cu(II) ions. This study indicates the potential of pyrrolopyridine derivatives in catalysis and complex formation, which might be relevant for designing catalysts and understanding molecular interactions (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).

  • Application in Solar Cells : Chen et al. (2017) investigated novel alcohol-soluble conjugated polymers with pyridine incorporated into fluorene scaffolds for use as cathode interfacial layers in polymer solar cells. This highlights the potential application of pyrrolopyridine derivatives in improving the efficiency of solar cells, demonstrating their importance in renewable energy technologies (Chen et al., 2017).

Advanced Materials and Analytical Applications

  • Fluorescence and Stability : Novel fluorophores based on pyridine and pyrrolopyridine structures, such as the work by Hirano et al. (2004) on 6-Methoxy-4-quinolone, exhibit strong fluorescence and stability in various pH ranges, indicating the potential of pyrrolopyridine derivatives in biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).

  • Structural and Vibrational Analysis : The work on the structure and vibrational spectra of related compounds provides insights into the fundamental properties of pyrrolopyridine derivatives, aiding in the understanding of their chemical behavior and potential applications in various fields (Bahgat, Al-Den Jasem, & El‐Emary, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(27)20-10-9-14-11-25(12-21(14)24-20)23(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19H,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSIJIGHLGKGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

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